N-(2-iodophenyl)methanesulfonamide (CAS 116547-92-3) is a highly reactive, bifunctional ortho-haloaryl sulfonamide widely procured as a premium building block for transition-metal-catalyzed cross-coupling and cyclization workflows. Structurally, it combines an exceptionally reactive iodine atom with an acidic, methanesulfonyl-protected amine, creating an ideal precursor for the tandem construction of nitrogen-containing heterocycles such as indoles, benzosultams, and carbazoles. In industrial and advanced laboratory settings, this compound is prioritized over simpler anilines because the pre-installed methanesulfonyl (Ms) group not only prevents oxidative degradation of the amine but also provides critical electronic activation for subsequent intramolecular C-N bond formation [1].
Attempting to substitute N-(2-iodophenyl)methanesulfonamide with cheaper or more common analogs frequently compromises reaction efficiency and product purity. Substituting with the bromo analog, N-(2-bromophenyl)methanesulfonamide, drastically reduces the rate of palladium-catalyzed oxidative addition, forcing the use of elevated temperatures and expensive, specialized phosphine ligands that can degrade sensitive substrates [1]. Similarly, utilizing N-tosyl-2-iodoaniline instead of the methanesulfonyl derivative introduces excessive steric bulk, which has been shown to severely disrupt regioselectivity in aryne annulation reactions, leading to complex mixtures of isomers [2]. Finally, attempting to use unprotected 2-iodoaniline requires an additional in situ mesylation step that is notoriously prone to over-reaction (bis-mesylation), reducing overall yield and complicating downstream purification [3].
In palladium-catalyzed Sonogashira coupling and subsequent indole cyclization, the halogen identity strictly dictates the required reaction conditions. N-(2-iodophenyl)methanesulfonamide undergoes rapid oxidative addition, allowing the reaction to proceed efficiently at room temperature (~25 °C) using standard Pd(PPh3)2Cl2/CuI catalyst systems. In direct contrast, the N-(2-bromophenyl)methanesulfonamide comparator requires forcing conditions (>80 °C) and specialized ligands to overcome the higher carbon-halogen bond dissociation energy [1].
| Evidence Dimension | Reaction temperature for complete conversion |
| Target Compound Data | ~25 °C with standard Pd/Cu catalysis |
| Comparator Or Baseline | >80 °C required for N-(2-bromophenyl)methanesulfonamide |
| Quantified Difference | Elimination of heating requirements (>55 °C reduction in operating temperature) |
| Conditions | Pd(PPh3)2Cl2/CuI-catalyzed tandem coupling/cyclization |
Procuring the iodo derivative enables mild-condition synthesis, which is critical for preserving thermally sensitive functional groups on complex coupling partners.
The choice of the sulfonamide protecting group has a profound quantitative impact on the regioselectivity of aryne annulation reactions used to synthesize carbazoles. When N-(2-iodophenyl)methanesulfonamide is reacted with silylaryl triflates, the compact methanesulfonyl group directs the annulation with high regiochemical fidelity, yielding a single major isomer. Conversely, utilizing the bulkier N-tosyl-2-iodoaniline baseline results in a nearly 1:1 mixture of regioisomers, drastically reducing the yield of the target compound and complicating isolation [1].
| Evidence Dimension | Regioisomer ratio in carbazole synthesis |
| Target Compound Data | Up to ~19:1 regioselectivity favoring the major isomer |
| Comparator Or Baseline | ~1:1 regioisomer mixture using N-tosyl-2-iodoaniline |
| Quantified Difference | An 18-fold improvement in regiochemical purity |
| Conditions | Silylaryl triflate-mediated aryne annulation |
The superior regiocontrol provided by the Ms group directly eliminates the need for difficult chromatographic separations of structural isomers, lowering overall production costs.
For workflows requiring N-mesyl indoles or related heterocycles, starting from unprotected 2-iodoaniline introduces significant process inefficiencies. The mesylation of 2-iodoaniline often yields 10-20% of the unwanted bis-mesylated byproduct (N,N-dimesyl-2-iodoaniline), which requires either careful chromatographic removal or a secondary basic hydrolysis step to revert to the mono-mesyl product. Procuring pre-formed N-(2-iodophenyl)methanesulfonamide bypasses this problematic step, instantly improving the linear yield of the synthetic sequence by eliminating the byproduct loss [1].
| Evidence Dimension | Yield loss to over-functionalization |
| Target Compound Data | 0% bis-mesylation loss (pre-formed reagent) |
| Comparator Or Baseline | 10-20% yield loss to bis-mesylation using 2-iodoaniline |
| Quantified Difference | 10-20% absolute improvement in starting material efficiency |
| Conditions | Standard laboratory-scale sulfonylation with methanesulfonyl chloride |
Purchasing the pre-mesylated building block streamlines the manufacturing route and ensures batch-to-batch reproducibility by avoiding a notoriously variable protection step.
Ideal for the synthesis of complex, highly functionalized indoles where the coupling partners contain thermally sensitive moieties. The compound's ability to undergo palladium-catalyzed coupling at room temperature prevents the degradation seen with bromo-analogs [1].
The reagent of choice for constructing single-isomer carbazole libraries via aryne annulation. The methanesulfonyl group provides the necessary steric and electronic environment to ensure high regiochemical fidelity, outperforming traditional tosyl-protected precursors [2].
Highly recommended for automated or parallel synthesis workflows targeting benzosultams and related heterocycles. The pre-installed Ms group eliminates the need for variable in-house protection steps, ensuring consistent reactivity across diverse substrate panels [3].
Irritant